4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring, which is further substituted with a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.
Substitution with Piperazine: The 4-position of the pyrimidine ring is then substituted with piperazine through a nucleophilic substitution reaction.
Introduction of the Imidazole Group: Finally, the piperazine ring is functionalized with 1-methyl-1H-imidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules in health and disease.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-6-(4-(1H-imidazol-2-yl)piperazin-1-yl)pyrimidine: Lacks the methyl group on the imidazole ring, which can affect its binding properties and biological activity.
4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)pyrimidine: Substitutes the piperazine ring with a piperidine ring, potentially altering its pharmacokinetic properties.
Uniqueness
4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperazine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-3-12-10-13(17-11-16-12)19-6-8-20(9-7-19)14-15-4-5-18(14)2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANQEHYDRFFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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